molecular formula C11H12BrN B8524127 4-bromo-N-(2-methylbut-3-yn-2-yl)benzenamine

4-bromo-N-(2-methylbut-3-yn-2-yl)benzenamine

Cat. No.: B8524127
M. Wt: 238.12 g/mol
InChI Key: HXSPWYOPJVUDLY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methylbut-3-yn-2-yl)benzenamine is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

4-bromo-N-(2-methylbut-3-yn-2-yl)aniline

InChI

InChI=1S/C11H12BrN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3

InChI Key

HXSPWYOPJVUDLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenamine (4.0 g, 23 mmol), TEA (4.3 ml, 31 mmol), 2.0 ml of water, copper (0.058 g, 0.91 mmol) and copper(I) chloride (0.058 g, 0.59 mmol) in diethyl ether (9.8 ml, 20 mmol) was added 3-chloro-3-methylbut-1-yne (2.0 g, 20 mmol), dropwise. After stirring overnight, the reaction mixture was transferred to a seperatory funnel containing water and diethyl ether. The aqueous layer was washed 3× with EtOAc. The organic layers were combined, dried with MgSO4, filtered and concentrated. The crude oil was purified with by MPLC (100% DCM to 10% (91/10/1 DCM:MeOH:NH4OH)) to provide the product as an oil. MS m/z: 240 (M+2).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.058 g
Type
catalyst
Reaction Step One
Name
copper(I) chloride
Quantity
0.058 g
Type
catalyst
Reaction Step One
Quantity
9.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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